![molecular formula C25H29N5O3S B2575558 Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 1207037-02-2](/img/structure/B2575558.png)
Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H29N5O3S and its molecular weight is 479.6. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Applications
Research on quinazolinone derivatives, closely related to Methyl 3-(3-chlorophenyl)-4-oxo-2-(4-phenylpiperazin-1-yl)-3,4-dihydroquinazoline-7-carboxylate, has shown promising antimicrobial and antibacterial properties. For example, studies on compounds synthesized with a quinazolinone base structure have been tested for their efficacy against a range of bacterial and fungal species. These studies have demonstrated significant potential in addressing resistant strains of bacteria and offering a pathway for the development of new antimicrobial agents.
One study synthesized a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which were screened for their in vitro antibacterial and antifungal activities against common pathogens such as Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. The compounds exhibited varied levels of antimicrobial efficacy, highlighting the potential of quinazolinone derivatives in medical research and drug development (Desai, Dodiya, & Shihora, 2011).
Another research focused on synthesizing new quinazolines that demonstrated potential as antimicrobial agents. This study created compounds that were evaluated against a similar set of pathogens, showing effective antibacterial and antifungal properties and underscoring the chemical versatility and biological efficacy of quinazolinone-based compounds in combating infectious diseases (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
Target of action
Both compounds contain a piperazine moiety, which is a common structural motif found in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. Piperazine derivatives are known to have good pharmacokinetic properties, which is one of the reasons they are widely used in drug design .
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-18-5-4-6-19(15-18)29-11-13-30(14-12-29)23-9-10-25(28-27-23)34-17-24(31)26-21-8-7-20(32-2)16-22(21)33-3/h4-10,15-16H,11-14,17H2,1-3H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPECTVRHJMKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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